

Technical Support Center: Troubleshooting Performance Issues in LiBr Absorption Cycles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lithium bromide hydrate*

Cat. No.: *B088217*

[Get Quote](#)

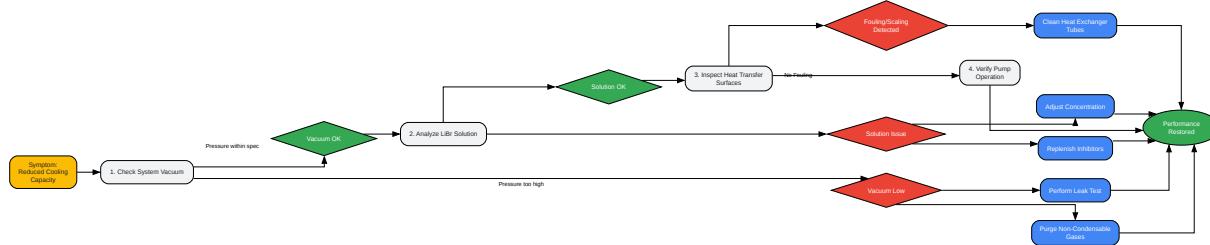
Welcome to the technical support center for lithium bromide (LiBr) absorption cycle systems. This resource is designed for researchers, scientists, and professionals in drug development who utilize this technology in their experimental setups. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind these experimental choices, ensuring the scientific integrity and reliability of your work.

This guide is structured to address the most common performance issues encountered during the operation of LiBr absorption cycles. We will explore the symptoms, root causes, and provide detailed, self-validating protocols for diagnosis and resolution.

Troubleshooting Guides

Issue 1: Reduced Cooling Capacity

A gradual or sudden decrease in cooling capacity is one of the most frequent problems in LiBr absorption chillers.[\[1\]](#)[\[2\]](#) This section will guide you through a logical troubleshooting workflow to identify and rectify the root cause.


Symptoms:

- Chilled water outlet temperature is higher than the setpoint.[\[2\]](#)
- The system struggles to reach or maintain the desired low temperature.

- Increased steam or heat input is required to achieve the same cooling effect.

Causality and Troubleshooting Workflow:

The cooling capacity of a LiBr absorption cycle is fundamentally dependent on the efficient absorption of water vapor (refrigerant) by the LiBr solution in the absorber. Any factor that hinders this process will directly impact performance.

[Click to download full resolution via product page](#)

Troubleshooting workflow for reduced cooling capacity.

Q1: How do I verify the system vacuum and why is it critical?

A1: The vacuum level is the most critical operating parameter. LiBr absorption chillers operate under a deep vacuum, which allows the refrigerant (water) to boil at a low temperature in the evaporator, creating the cooling effect.[1][3][4] If the vacuum is compromised, the boiling temperature of the water increases, leading to a direct reduction in cooling capacity.[1]

- Protocol for Vacuum Check:

- Locate the system's pressure gauges (typically a compound gauge on the absorber shell).
- With the system in operation, record the pressure readings in the evaporator and absorber.
- Compare these readings to the manufacturer's specified values for the current operating conditions. A higher-than-specified pressure indicates a loss of vacuum.

Q2: What causes a loss of vacuum and how do I address it?

A2: A loss of vacuum is primarily caused by two factors: air leakage into the system or the internal generation of non-condensable gases.[4][5]

- Air Leakage: Since the system operates below atmospheric pressure, any breach in the hermetic seal will allow air to enter.
- Non-Condensable Gases (NCGs): These are gases that cannot be condensed or absorbed by the LiBr solution.[4] The most common NCG is hydrogen, which is generated by the corrosion of internal metal components.[4][5] NCGs accumulate in the absorber and condenser, increasing the partial pressure and hindering heat and mass transfer, which severely degrades performance.[5] A small amount of nitrogen, as little as 30g, can cut the cooling capacity of a large chiller by nearly half.[5]

- Step-by-Step Leak Detection Protocol:

- System Shutdown and Isolation: Safely shut down the chiller. Isolate the chilled water and cooling water supplies by closing the respective valves.
- Drain Water Boxes: Drain the water from the evaporator, condenser, and absorber water boxes.

- Pressurization with Nitrogen and Tracer Gas:
 - Break the vacuum by introducing nitrogen into the absorber until the pressure reaches 0 PSIG.
 - Introduce a small amount of a tracer gas, such as helium or a suitable refrigerant (e.g., R-134a).[6][7]
 - Pressurize the system with nitrogen to approximately 10 PSIG.[6]
- Leak Identification:
 - Helium Mass Spectrometer: For the highest sensitivity, use a helium leak detector to scan all potential leak points, including welds, flanges, and valve stems.[8]
 - Electronic Leak Detector: If using a refrigerant tracer, a corresponding electronic leak detector can be used to sniff for leaks.[6]
 - Bubble Test: For larger leaks, apply a soap bubble solution to suspected areas and look for bubble formation.
- Repair and Re-evacuation: Once leaks are identified and repaired, the system must be thoroughly evacuated using a vacuum pump to remove all air and moisture before recharging.

Q3: How do I test and maintain the LiBr solution?

A3: The LiBr solution is the "blood" of the system.[9] Its concentration and chemical composition are critical for performance and longevity.

- Solution Concentration: The concentration of the LiBr solution determines its ability to absorb water vapor. If the concentration is too low, absorption efficiency decreases. If it's too high, there's a risk of crystallization.
- Corrosion Inhibitors: LiBr solution is highly corrosive to metals like steel in the presence of oxygen.[8][10] Inhibitors, such as lithium chromate or lithium molybdate, are added to form a

protective layer on the metal surfaces.[10] Air leakage can deplete these inhibitors, accelerating corrosion.

- Protocol for Solution Analysis:

- Sample Collection: Carefully draw a sample of the LiBr solution from the designated sampling valve.
- Concentration Measurement: The concentration can be determined by measuring the specific gravity with a hydrometer and the temperature, then referring to a concentration chart for the LiBr-water system. Alternatively, electrical conductivity measurements can be used for a more precise determination.[11][12]
- Inhibitor and pH Level Testing: This typically requires a laboratory analysis of the solution sample. The analysis will determine the concentration of the corrosion inhibitor and the pH of the solution. The pH should be maintained in a slightly alkaline range to minimize corrosion.[10]
- Corrective Actions: Based on the analysis, adjust the concentration by adding distilled water (to dilute) or by boiling off excess water (to concentrate). Replenish inhibitors as per the laboratory's recommendation.

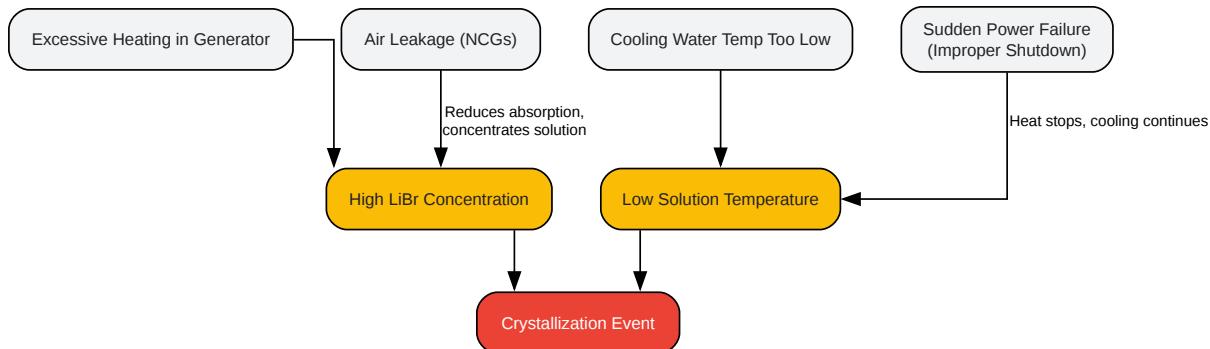
Q4: What if the vacuum and solution are fine, but cooling is still poor?

A4: If the vacuum and solution chemistry are within specifications, the next step is to investigate heat transfer issues.

- Fouling and Scaling: Over time, the surfaces of the heat exchanger tubes (in the absorber, condenser, evaporator, and generator) can become coated with scale, sludge, or biological growth.[13] This fouling acts as an insulating layer, drastically reducing heat transfer efficiency.[1]
- Pump Performance: The solution and refrigerant pumps are the "heart" of the system, responsible for circulating the fluids.[9] Reduced pump performance due to wear or blockage will lead to inadequate flow rates and poor performance.
- Inspection and Maintenance Protocol:

- Inspect Heat Exchanger Tubes: Visually inspect the inside of the tubes for any signs of fouling or blockage. This may require removing the water box heads.
- Tube Cleaning: If fouling is present, the tubes must be cleaned, either mechanically with brushes or chemically with appropriate descaling solutions. Condenser tubes should be cleaned at least annually.[13]
- Verify Pump Operation: Check the pump motors for proper operation and listen for any unusual noises. Verify that the pump seals are not leaking.[13] Check strainers in the pump circuits for blockages.

Issue 2: Crystallization of LiBr Solution


Crystallization occurs when the LiBr solution transitions from a liquid to a solid state, which can block pipelines and heat exchangers, potentially causing a complete system shutdown.[14]

Symptoms:

- Sudden loss of cooling capacity.
- Alarms from the chiller's control system indicating high solution concentration or low temperature.
- Visible solid deposits in sight glasses.

Causality and Prevention:

Crystallization happens when the solution concentration becomes too high for a given temperature, exceeding its solubility limit.[15]

[Click to download full resolution via product page](#)

Primary causes leading to LiBr solution crystallization.

Q5: What are the primary triggers for crystallization?

A5:

- Excessively Low Cooling Water Temperature: If the cooling water temperature drops too low, it can overcool the LiBr solution in the absorber, pushing it into the crystallization zone.[16]
- High Heat Input to the Generator: Too much heat can boil off an excessive amount of water, leading to an overly concentrated solution.
- Air Leakage (Non-Condensable Gases): As mentioned earlier, NCGs in the absorber reduce its efficiency. This means the solution does not get diluted as much as it should, and when this overly concentrated solution returns to the generator, it can easily become supersaturated.[17]
- Improper Shutdown: A sudden shutdown without a proper dilution cycle can lead to crystallization. The dilution cycle circulates the solution without heat input to ensure the concentrated solution from the generator is mixed with the weaker solution in the absorber.

Q6: How can I recover the system from a crystallization event?

A6: Recovering from crystallization involves carefully heating the solidified solution to re-dissolve the LiBr crystals. The process must be done cautiously to avoid damaging the system. Many modern chillers have an automated de-crystallization cycle.[2][18]

- Manual De-crystallization Protocol (General Guidance):
 - CAUTION: This procedure should only be performed by trained personnel familiar with the specific system's design. Incorrect procedures can damage the equipment.
 - Isolate the Blockage: Identify the location of the crystallization, which is often in the solution heat exchanger or the lines leading to the absorber.
 - Apply Heat Gently: The goal is to warm the crystallized solution. This can sometimes be achieved by manipulating the system's own heat sources. For example, hot water or low-pressure steam can be carefully routed to heat the affected components externally. The process is labor-intensive and time-consuming.[14]
 - Utilize System Pumps: Once the solution begins to liquefy, carefully using the solution pump can help circulate the warmer, weaker solution from the absorber to the crystallized area to aid in dissolving the blockage.
 - Monitor Progress: Continuously monitor temperatures and pressures. A sudden change can indicate the blockage has cleared.
 - Post-Recovery Check: After de-crystallization, it is crucial to perform a full system check, including a solution analysis, to address the root cause of the event.

Frequently Asked Questions (FAQs)

Q: How often should I perform a leak test? A: A proactive approach is best. If the system requires frequent purging of non-condensable gases, a leak test should be performed promptly. [13] As part of a comprehensive preventative maintenance program, a thorough leak test should be conducted at least annually.

Q: What are the ideal operating parameters for a LiBr absorption system? A: Optimal parameters vary by manufacturer and model, but the following table provides general guidance for a single-effect chiller. Always consult your system's specific documentation.

Parameter	Typical Operating Range	Consequence of Deviation
Generator Temperature	80°C - 100°C (176°F - 212°F) [19]	Too Low: Insufficient refrigerant generation. Too High: Risk of crystallization, decreased COP.
Absorber Temperature	20°C - 38°C (68°F - 100.4°F) [20]	Too Low: Risk of crystallization. Too High: Reduced absorption efficiency, lower COP.
Condenser Temperature	30°C - 48°C (86°F - 118.4°F) [20]	Too High: Reduced cooling capacity and COP.
Evaporator Temperature	2°C - 11°C (35.6°F - 51.8°F) [20]	Too Low: Risk of refrigerant freezing. Too High: Insufficient cooling.
LiBr Concentration (Strong Sol.)	58% - 65%	Too High: Risk of crystallization.
LiBr Concentration (Weak Sol.)	50% - 55%	Too Low: Reduced absorption capacity.
Solution pH	9.0 - 10.5	Too Low/High: Increased corrosion rate.

Q: Can I use tap water to charge the system? A: No. Only distilled or deionized water should be used as the refrigerant and for diluting the LiBr solution. Impurities in tap water can cause scaling, corrosion, and may act as nucleation sites for crystallization.[15]

Q: What is the role of the surfactant (e.g., octyl alcohol)? A: A surfactant is added to the LiBr solution to reduce its surface tension. This improves the wetting of the heat exchanger tubes in the absorber, enhancing heat and mass transfer efficiency and thereby boosting the cooling capacity.[1] A decrease in surfactant concentration can negatively affect performance.[1]

References

- Hope Deepblue. (n.d.). Factors Influencing the Cooling Capacity of LiBr Absorption Chiller.

- Liberty Air. (2016, February 22). How to Find the Leak in Your Absorption Chiller.
- Scribd. (n.d.). LiBr Absorption Chiller Manual V5.1.
- Chill-Pro Insurance. (n.d.). Top 8 Maintenance Tips for Absorption Chillers.
- CDM. (n.d.). Cycle of Operation.
- Carrier. (n.d.). Start-Up, Operation, and Maintenance Instructions.
- Hope Deepblue. (2025, January 17). Auto De-crystallization System – Ensuring Stable Operation of LiBr Absorption Units.
- Hope Deepblue. (n.d.). The Regular Inspection and Maintenance of LiBr Absorption Unit.
- Google Patents. (n.d.). US6401465B1 - Absorption chiller leak detection and location and checking hydrogen removing cells.
- Anyang General International Co., Ltd. (2022, June 1). Maintenance points of lithium bromide absorption industrial chiller.
- MDPI. (n.d.). Sustainable Cooling in Warm Climates: Thermodynamic Optimisation of a LiBr–H₂O Absorption Refrigeration System with Heat Recovery.
- Hope Deepblue. (n.d.). The Reason Why Non-condensable Air is Generated During LiBr Absorption Unit Operation?
- Scribd. (n.d.). Crystallization.
- SDEWES Centre. (n.d.). JSDEWES: Parametric Study of a Single Effect Lithium Bromide-Water Absorption Chiller Powered by a Renewable Heat Source.
- Patsnap Eureka. (2025, August 28). How to Detect Lithium Bromide Leaks with Optimal Methods.
- technical theory. (2015, June 1). Purging Procedure of Absorption Chiller.
- ResearchGate. (n.d.). Single effect absorption chiller operating parameters.
- Broad USA. (n.d.). Fault and Troubleshooting.
- ResearchGate. (2025, August 6). Absorption chiller crystallization control strategies for integrated cooling heating and power systems.
- ResearchGate. (2024, December 11). Performance Assessment of LiBr-H₂O Absorption Chiller for Air Conditioning Purposes.
- Eng-Tips. (2002, November 28). Absorption Chiller troubleshooting.
- Scribd. (n.d.). LiBr Absorption Refrigeration Guide.
- Scribd. (n.d.). Trane Lithium Bromide - Chiller Maintenance Guide.
- Eng-Tips. (2006, June 21). Absorption Chiller Crystallization - Does it affect performance?
- FLIER. (2024, February 17). The impact of non condensable gases on lithium bromide chillers.
- SDEWES Centre. (n.d.). Parametric Study of a Single Effect Lithium Bromide-Water Absorption Chiller Powered by a Renewable Heat Source.
- ResearchGate. (2025, August 7). Performance Evaluation of LiBr-H₂O Vapours Absorption System for an Office Building Cooling.

- Hope Deepblue. (2025, August 8). Crystallization in LiBr Absorption Chillers and Its Impact on Unit Operation.
- MDPI. (n.d.). Performance Analysis of Low-Capacity Water–LiBr Absorption–Cooling Systems Using Geothermal Heat-Sinks in Hot Climates.
- MDPI. (2016, November 17). Mathematical Model of a Lithium-Bromide/Water Absorption Refrigeration System Equipped with an Adiabatic Absorber.
- Patsnap Eureka. (2025, August 28). How to Optimize Lithium Bromide Absorption in HVAC Systems.
- ASME Digital Collection. (n.d.). Estimation of Operating Parameters of a Water–LiBr Vapor Absorption Refrigeration System Through Inverse Analysis.
- HVS Leak Detection. (n.d.). Absorption Chiller Helium Leak Detection.
- ResearchGate. (2019, February 15). (PDF) Performance Assessment of LiBr-H 2 O Absorption Chiller for Air Conditioning Purposes.
- Scribd. (n.d.). Absorption ParaFlow Solution Side Maintenance Manual, Engineering Guide (Form 155.00-CH1).
- CED Engineering. (2005, April 20). Air-Cooled Lithium Bromide Absorption Chillers.
- Google Patents. (n.d.). CN1291201C - Absorption chiller system and method of leakage detection and position.
- Carrier. (n.d.). Hermetic Absorption Liquid Chillers.
- ACHR News. (n.d.). What To Do If You Have Non-Condensable Gas In Your Condenser.
- MDPI. (2017, January 19). Determination of Concentration of the Aqueous Lithium–Bromide Solution in a Vapour Absorption Refrigeration System by Measurement of Electrical Conductivity and Temperature.
- Patsnap Eureka. (2025, August 28). How to Calculate Lithium Bromide Solution Concentration.
- Purdue e-Pubs. (n.d.). Thermophysical Properties of Lithium Bromide + 1, 2-Propanediol Aqueous Solutions— Solubility, Density and Viscosity.
- ResearchGate. (2016, March 20). (PDF) Concentration measurement technique for aqueous lithium bromide solution in vapor absorption air conditioning systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. News - Factors Influencing the Cooling Capacity of LiBr Absorption Chiller [deepbluechiller.com]
- 2. broadusa.com [broadusa.com]
- 3. Maintenance points of lithium bromide absorption industrial chiller [ebara-hvac.com]
- 4. News - The Reason Why Non-condensable Air is Generated During LiBr Absorption Unit Operation? [deepbluechiller.com]
- 5. fliercn.com [fliercn.com]
- 6. libertyair.net [libertyair.net]
- 7. US6401465B1 - Absorption chiller leak detection and location and checking hydrogen removing cells - Google Patents [patents.google.com]
- 8. Absorption Chiller Helium Leak Detection | HVS Leak Detection [heliumleakdetection.net]
- 9. News - The Regular Inspection and Maintenance of LiBr Absorption Unit [deepbluechiller.com]
- 10. docs.johnsoncontrols.com [docs.johnsoncontrols.com]
- 11. mdpi.com [mdpi.com]
- 12. How to Calculate Lithium Bromide Solution Concentration [eureka.patsnap.com]
- 13. chillpro.com [chillpro.com]
- 14. researchgate.net [researchgate.net]
- 15. News - Crystallization in LiBr Absorption Chillers and Its Impact on Unit Operation [deepbluechiller.com]
- 16. eng-tips.com [eng-tips.com]
- 17. docs.johnsoncontrols.com [docs.johnsoncontrols.com]
- 18. News - Auto De-crystallization System – Ensuring Stable Operation of LiBr Absorption Units [deepbluechiller.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Performance Issues in LiBr Absorption Cycles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088217#troubleshooting-performance-issues-in-libr-absorption-cycles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com